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Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant preclinical antitumor

activity. It is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[1][2]

[3][4] PR-104A is then selectively reduced in hypoxic tumor microenvironments to its active

DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[1][2][3] This

targeted activation in hypoxic regions, a common feature of solid tumors, allows for selective

tumor cell killing while sparing well-oxygenated normal tissues.[1][3] Interestingly, PR-104A can

also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.

[1][2][3] This dual mechanism of action makes PR-104 a promising therapeutic agent for a

range of cancers, particularly those with significant hypoxic fractions or high AKR1C3

expression.[1][2][5] These application notes provide a summary of the in vivo efficacy of PR-

104 in various xenograft models and detailed protocols for conducting such studies.

Mechanism of Action
The activation of PR-104 involves a two-step process. First, the administered PR-104 is

systemically dephosphorylated to PR-104A. Subsequently, PR-104A undergoes bioreduction to

its active cytotoxic forms through two primary pathways:

Hypoxia-Dependent Pathway: In the low-oxygen environment of solid tumors, PR-104A is

reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form the
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active DNA cross-linking metabolites PR-104H and PR-104M.[1][2][3]

AKR1C3-Dependent Pathway: In tumors with high expression of the enzyme aldo-keto

reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H independently of oxygen

levels.[1][2][3]

The resulting active metabolites induce interstrand DNA cross-links, leading to cell cycle arrest

and apoptosis.[1][6]
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PR-104 activation pathway.
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Data Presentation
Table 1: In Vivo Efficacy of PR-104 Monotherapy in
Human Tumor Xenograft Models
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Tumor Type
Xenograft
Model

Animal
Model

PR-104
Dose and
Schedule

Key
Efficacy
Findings

Reference(s
)

Colon Cancer HT29 Nude Mice
100% MTD,

single dose

Significant

killing of

hypoxic and

aerobic cells.

[7]

Cervical

Cancer
SiHa Nude Mice

75% MTD,

single dose

Greater killing

of hypoxic

and aerobic

cells

compared to

tirapazamine.

[7]

Lung Cancer H460 Nude Mice
75% MTD,

single dose

Effective

killing of

hypoxic and

aerobic tumor

cells.

[7]

Hepatocellula

r Carcinoma
HepG2 Mice

250 mg/kg,

i.p., qd x 6

Significant

reduction in

tumor growth.

[7][8]

Hepatocellula

r Carcinoma
Hep3B Mice

250 mg/kg,

i.p., qd x 6

Significant

reduction in

tumor growth.

[7][8]

Pediatric

Solid Tumors
Various Mice

550 mg/kg,

weekly x 6

Objective

responses in

21 out of 34

solid tumor

models.

[7]
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Acute

Lymphoblasti

c Leukemia

(ALL)

Various Mice
550 mg/kg,

weekly x 6

Maintained

complete

responses in

7 out of 7 ALL

models.

[7]

Table 2: In Vivo Efficacy of PR-104 in Combination
Therapies

Combinat
ion

Tumor
Type

Xenograft
Model(s)

Animal
Model

Dosing
Schedule

Key
Efficacy
Findings

Referenc
e(s)

PR-104 +

Radiation

Colon,

Cervical,

Lung

HT29,

SiHa, H460
Nude Mice

PR-104 at

75-100%

MTD + 15-

20 Gy

radiation

Greater

than

additive

antitumor

activity.

[7]

PR-104 +

Gemcitabin

e

Pancreatic

Cancer
Panc-01 Nude Mice

Not

specified

Greater

than

additive

antitumor

activity.

[7]

PR-104 +

Docetaxel

Prostate

Cancer
22RV1 Nude Mice

Not

specified

Greater

than

additive

antitumor

activity.

[7]

PR-104 +

Sorafenib

Hepatocell

ular

Carcinoma

HepG2,

PLC/PRF/5

, SNU-398,

Hep3B

Mice

PR-104:

250 mg/kg,

i.p., qd x 6;

Sorafenib:

80 mg/kg,

p.o., qd x 5

Significantl

y active in

all 4

xenograft

models.

[7][8]
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Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of PR-104 in

a subcutaneous xenograft model.

Materials:

Human cancer cell line of interest

Immunocompromised mice (e.g., nude, SCID, or NOD/SCID)

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

Matrigel (optional)

PR-104

Vehicle for PR-104 (e.g., sterile saline)

Calipers

Syringes and needles

Procedure:

Cell Culture: Culture the chosen human cancer cell line under standard conditions.

Xenograft Implantation:

Harvest cells during the exponential growth phase.

Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of

1x10⁶ to 1x10⁷ cells per 100-200 µL.[7]

Inject the cell suspension subcutaneously into the flank of the mice.[7]
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Tumor Growth Monitoring:

Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3

times per week.[7]

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[7]

Randomization and Treatment:

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into

treatment and control groups.[7]

Prepare PR-104 in a suitable vehicle (e.g., saline).

Administer PR-104 to the treatment group via intravenous (i.v.) or intraperitoneal (i.p.)

injection according to the desired dosing schedule.[7] The maximum tolerated dose (MTD)

in mice has been reported to be around 550 mg/kg for a weekly x 6 schedule.[7] The

control group should receive the vehicle only.

Efficacy Endpoints:

Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study.

TGI can be calculated as the percentage difference in the mean tumor volume between

the treated and control groups at a specific time point.

Tumor Growth Delay (TGD): Determine the time it takes for tumors in each group to reach

a specific endpoint volume. TGD is the difference in the median time to reach the endpoint

volume between the treated and control groups.

Survival Analysis: Monitor the overall survival of the animals in each group.

Statistical Analysis: Tumor growth data can be analyzed using methods such as repeated

measures ANOVA or mixed-effects models. Survival data can be analyzed using Kaplan-Meier

curves and the log-rank test.[1][2]
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In vivo xenograft experimental workflow.

Ex Vivo Clonogenic Survival Assay
This assay determines the number of viable tumor cells remaining after in vivo treatment.

Materials:

Excised tumors from treated and control animals
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Sterile PBS

Enzyme solution for tissue dissociation (e.g., collagenase, dispase, trypsin)

Cell strainers (e.g., 70 µm)

Cell culture medium

Petri dishes or multi-well plates

Staining solution (e.g., crystal violet in methanol)

Microscope

Procedure:

Tumor Excision and Dissociation:

Aseptically excise tumors from the animals at a specified time point after treatment.

Mince the tumors into small pieces and incubate with an enzyme solution to create a

single-cell suspension.[6]

Filter the cell suspension through a cell strainer to remove debris.

Cell Plating:

Count the viable cells (e.g., using trypan blue exclusion).

Plate a known number of cells at various dilutions into petri dishes or multi-well plates.[6]

Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.[6]

Fixing and Staining:

Fix the colonies with methanol.

Stain the colonies with crystal violet.[6]
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Colony Counting: Count the number of colonies (typically defined as >50 cells).[6]

Calculation of Surviving Fraction:

Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies

formed / Number of cells seeded).

Calculate the surviving fraction (SF) for the treated group: SF = (Number of colonies

formed / Number of cells seeded) / PE of control.[6]

Immunohistochemical Analysis of Hypoxia and AKR1C3
a) Pimonidazole Staining for Hypoxia:

Materials:

Pimonidazole hydrochloride

Sterile saline

Tumor-bearing mice

Tissue fixation and embedding reagents

Microtome

Primary antibody against pimonidazole adducts

Secondary antibody and detection system

Microscope

Procedure:

Pimonidazole Administration: Administer pimonidazole (e.g., 60 mg/kg) to tumor-bearing

mice via i.p. or i.v. injection.[4][9][10]

Tumor Collection and Processing: After a designated time (e.g., 60-90 minutes), euthanize

the mice and excise the tumors.[9][10] Fix the tumors (e.g., in formalin) and embed in
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paraffin or freeze for cryosectioning.

Immunohistochemistry:

Cut tissue sections and mount on slides.

Perform antigen retrieval if necessary.

Block non-specific binding sites.

Incubate with a primary antibody against pimonidazole.[4]

Incubate with an appropriate secondary antibody and use a suitable detection system.

Counterstain with hematoxylin.

Image Analysis: Visualize and quantify the hypoxic regions in the tumor sections.[5]

b) AKR1C3 Staining:

Procedure:

Tumor Processing: Process tumors as described for pimonidazole staining.

Immunohistochemistry:

Perform immunohistochemistry using a primary antibody specific for AKR1C3.[5]

Use an appropriate secondary antibody and detection system.

Image Analysis: Assess the expression and localization of AKR1C3 within the tumor

sections.[5]

Conclusion
PR-104 has demonstrated significant preclinical efficacy in a wide range of xenograft models,

both as a monotherapy and in combination with other cancer therapies.[3][7] The provided

protocols serve as a valuable resource for researchers investigating the therapeutic potential of

PR-104 and designing further preclinical studies. The ability to target hypoxic tumor cells, a
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population notoriously resistant to conventional therapies, makes PR-104 a compelling

candidate for further development.[1][3] Assessment of tumor hypoxia and AKR1C3 expression

are critical for interpreting the in vivo efficacy of PR-104 and for identifying tumor types that are

most likely to respond to this therapeutic strategy.[2][5]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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